

Vofopitant: An In-depth Technical Analysis of Early-Phase Clinical Development

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vofopitant (GR205171) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and anxiety. This has positioned **Vofopitant** as a candidate for therapeutic intervention in several central nervous system (CNS) disorders. Early clinical development explored its potential in indications such as social phobia, post-traumatic stress disorder (PTSD), and insomnia. This technical guide provides a comprehensive overview of the available early-phase clinical trial results for **Vofopitant**, details of the experimental protocols employed, and an in-depth look at the underlying NK1 receptor signaling pathway. While **Vofopitant** did not proceed to market, an examination of its early clinical data and mechanism of action offers valuable insights for ongoing research and development in neuropharmacology.

Mechanism of Action: The NK1 Receptor Signaling Pathway

Vofopitant exerts its pharmacological effects by competitively blocking the binding of Substance P to the NK1 receptor.[1] The NK1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] Upon binding of its endogenous ligand, Substance P, the







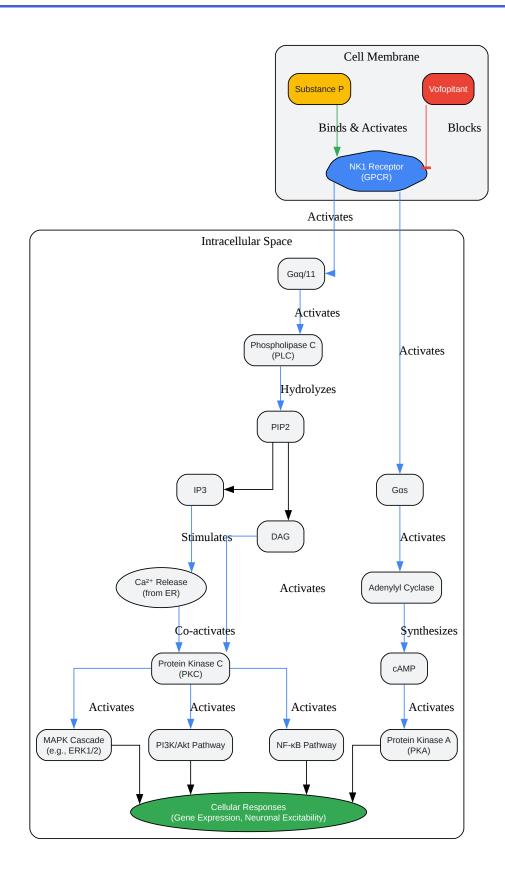
NK1 receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.

The receptor primarily couples to Gq/11 and Gs alpha-subunits of heterotrimeric G-proteins.[2] [4] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).

Simultaneously, coupling to Gs proteins can activate adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).

These initial signaling events trigger downstream cascades, including the mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK1/2) pathway, and potentially the PI3K/Akt pathway. These pathways ultimately modulate gene expression and cellular responses, influencing neurotransmission and neuronal excitability. The blockade of these signaling cascades by **Vofopitant** is the basis for its therapeutic potential.





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Caption: NK1 Receptor Signaling Pathway.



Early-Phase Clinical Trial Results

Vofopitant was investigated in several early-phase clinical trials for various CNS indications. However, it is important to note that detailed quantitative results for many of these studies, particularly those that were terminated or not published in full, are not publicly available. The following sections summarize the available data.

Social Phobia

A key study evaluated the efficacy of **Vofopitant** in patients with social phobia. This was a randomized, double-blind, placebo-controlled trial that also included an active comparator arm with the selective serotonin reuptake inhibitor (SSRI), citalopram.

Table 1: Efficacy Results in Social Phobia

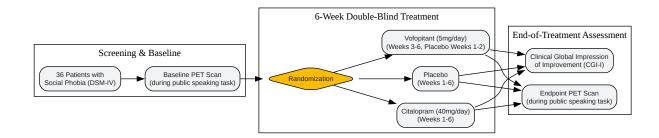
Outcome Measure	Vofopitant (GR205171)	Citalopram	Placebo
Responder Rate (CGI-I)	41.7%	50%	8.3%

CGI-I: Clinical Global Impression of Improvement. A responder was defined by a score of 1 (very much improved) or 2 (much improved) on the CGI-I scale.

- Study Design: A 6-week, randomized, double-blind, placebo-controlled trial.
- Patient Population: 36 patients diagnosed with social phobia according to DSM-IV criteria, with marked public speaking anxiety.
- Intervention:
 - Vofopitant (GR205171): 5 mg daily for 4 weeks, preceded by 2 weeks of placebo.
 - Citalopram: 40 mg daily for 6 weeks.
 - Placebo: Matching placebo for 6 weeks.



- Primary Efficacy Endpoint: The primary outcome was the change in regional cerebral blood flow (rCBF) during a stressful public speaking task, as assessed by oxygen-15 positron emission tomography (PET).
- Secondary Efficacy Endpoint: Clinical response was determined using the Clinical Global Impression of Improvement (CGI-I) scale.



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Caption: Experimental Workflow for the Social Phobia Trial.

Post-Traumatic Stress Disorder (PTSD)

Vofopitant was also evaluated in a proof-of-concept trial for chronic PTSD. This was an 8-week, randomized, double-blind, placebo-controlled study. While the study did not meet its primary efficacy endpoint, some exploratory analyses suggested potential effects on hyperarousal symptoms.

Table 2: Efficacy Results in PTSD (Endpoint)



Outcome Measure	Vofopitant (GR205171) (n=20)	Placebo (n=19)	p-value
CAPS Responders	40% (8/20)	21% (4/19)	0.30
CAPS Remission	25% (5/20)	11% (2/19)	0.41
CGI-I Responders	55%	42%	0.53

CAPS: Clinician-Administered PTSD Scale. Response and remission criteria were pre-defined based on CAPS scores.

- Study Design: An 8-week, randomized, double-blind, placebo-controlled trial with a 2-week single-blind placebo lead-in.
- Patient Population: Patients with chronic PTSD and a Clinician-Administered PTSD Scale (CAPS) score ≥ 50.
- Intervention:
 - Vofopitant (GR205171): 5 mg daily.
 - Placebo: Identical-appearing placebo capsule.
- Primary Efficacy Endpoint: Not met (specifics not detailed in the provided information).
- Secondary Efficacy Endpoints: Included response and remission rates based on the CAPS and CGI-I scales.

Insomnia

A Phase 2 clinical trial (NCT00606697) was completed to evaluate **Vofopitant** for the treatment of primary insomnia. However, the specific quantitative results from this study pertaining to **Vofopitant** are not publicly available and are noted as "data on file" by the sponsoring company. The study also involved another investigational drug, Vestipitant.

Phase 1 Studies



A Phase 1, double-blind, placebo-controlled study (NCT00907985) was conducted to evaluate the effect of single doses of **Vofopitant** (10 mg) alone and in combination with lamotrigine in healthy subjects. The study enrolled 12 participants. The primary purpose was to assess the effects on resting motor threshold, as well as the safety and pharmacokinetics of the drug combination. The results of this terminated study have not been publicly posted.

Pharmacokinetics and Safety Profile

Across the early-phase trials, **Vofopitant** was generally reported to be well-tolerated. In the PTSD study, it was not associated with changes in weight, vital signs, or hepatic function. The safety and tolerability profile in the social phobia trial was also described as favorable. Preclinical data indicated high affinity for the human NK1 receptor. Further details on the pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion from human clinical trials are not extensively available in the public domain.

Discussion and Future Directions

The early-phase clinical development of **Vofopitant** provided mixed results. While the compound demonstrated a favorable safety profile and showed a signal of efficacy in social phobia, it failed to meet its primary endpoint in a proof-of-concept study for PTSD. The lack of overwhelming efficacy, a common challenge in the development of drugs for psychiatric disorders, likely contributed to the decision to discontinue its development.

Despite **Vofopitant** not reaching the market, the research into NK1 receptor antagonism remains a valuable area of investigation. The rationale for targeting this pathway in stress, anxiety, and mood disorders is strong, supported by a significant body of preclinical and clinical evidence. The learnings from the **Vofopitant** program, including aspects of trial design, patient selection, and biomarker strategies, can inform the development of the next generation of NK1 receptor antagonists. Further exploration of this target may yet yield effective treatments for a range of CNS disorders.

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